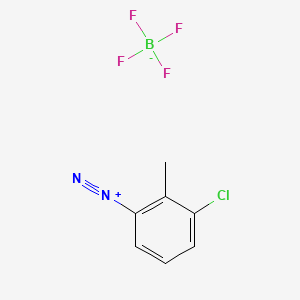
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This particular compound features a vinyl group attached to the quinoline core, which is further substituted with a 3,4-diethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method provides good yields of quinoline derivatives.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated quinoline derivative reacts with a vinyl-substituted aryl compound in the presence of a palladium catalyst.
Substitution with the 3,4-Diethoxyphenyl Group: The final step involves the substitution of the vinyl group with the 3,4-diethoxyphenyl group, which can be achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 3,4-diethoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
2859-51-0 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-[(E)-2-(3,4-diethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C21H21NO2/c1-3-23-20-12-10-16(15-21(20)24-4-2)9-11-17-13-14-22-19-8-6-5-7-18(17)19/h5-15H,3-4H2,1-2H3/b11-9+ |
Clé InChI |
ZWRCEPPNYROZCA-PKNBQFBNSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)





![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)




